molecular formula C10H20ClN3O2 B1473816 N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride CAS No. 1361118-51-5

N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride

Cat. No. B1473816
CAS RN: 1361118-51-5
M. Wt: 249.74 g/mol
InChI Key: KZLCLNOWBPSJDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride” is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H . This indicates that the molecule contains a piperidine ring, an acetamide group, and a methyl group .

Scientific Research Applications

Chemical Properties and Reactivity

  • Biological Effects of Related Compounds : A comprehensive review by Kennedy (2001) provides an update on the biological effects of acetamide, formamide, and their derivatives, including toxicity and environmental impact, which could indirectly relate to the scientific interest in N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride due to structural similarities Kennedy, G. (2001).

  • Fluorinating Agents : Fritz-Langhals (1994) discusses the use of potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide as efficient fluorinating agents, highlighting a potential synthetic application in creating fluorinated derivatives of compounds, including possibly N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride Fritz-Langhals, E. (1994).

  • Amide Hydrogen Abstraction : Gray and Leyshon (1969) investigated the reactivity of different sites in acetamide and formamide with methyl radicals, providing insights into the hydrogen and deuterium abstraction rates that could be relevant for understanding the chemical behavior of N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride under similar conditions Gray, P., & Leyshon, L. (1969).

Environmental and Synthetic Applications

  • Photocatalytic Redox Performance : Zhang et al. (2023) demonstrated an acetamide- or formamide-assisted in situ approach for synthesizing carbon-rich or nitrogen-deficient graphitic carbon nitride with enhanced visible-light photocatalytic redox performance. This suggests potential environmental applications of N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride if similar methods are applicable Zhang, X. et al. (2023).

  • Atmospheric Chemistry of Amides : Barnes et al. (2010) explored the atmospheric chemistry of amides, including acetamide and N-methyl formamide, with atmospheric oxidants, which could provide insights into the environmental fate and reactivity of N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride Barnes, I. et al. (2010).

properties

IUPAC Name

4-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(3-5-12-6-4-10)9(15)13-7-8(14)11-2;/h12H,3-7H2,1-2H3,(H,11,14)(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCLNOWBPSJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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